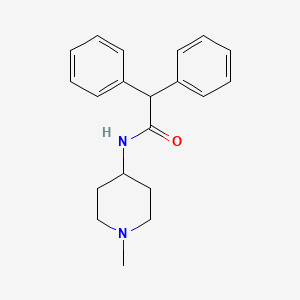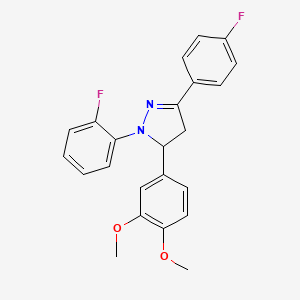![molecular formula C24H19ClN4S B4987335 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the family of triazinoindoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific targets in the cells. For example, the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied in vitro and in vivo. In a study conducted by Wang et al., it was found that this compound inhibited the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. reported that this compound showed antibacterial activity by inhibiting the growth of Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its diverse biological activities. This compound has shown promising results in various scientific research applications, making it a potential candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole. One of the directions is to investigate its potential as a lead compound for drug discovery. Further studies can be conducted to optimize its chemical structure and improve its pharmacokinetic properties. Another direction is to explore its mechanism of action and identify its molecular targets. This can lead to the development of more specific and effective drugs. Additionally, the potential of this compound in combination therapy can also be explored.
Métodos De Síntesis
The synthesis of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been reported in the literature. The synthesis involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to give 2-chlorobenzylthioacetate. This intermediate is then reacted with 3-aminoindole in the presence of palladium catalyst to give the desired compound.
Aplicaciones Científicas De Investigación
3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has shown promising results in various scientific research applications. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory activities. In a study conducted by Wang et al., it was found that this compound exhibited potent antitumor activity against human lung cancer cells. Another study by Zhang et al. reported that this compound showed significant antibacterial activity against Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c25-20-12-6-4-10-18(20)16-30-24-26-23-22(27-28-24)19-11-5-7-13-21(19)29(23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELRPWZPHWBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)
![ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4987309.png)

![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)

![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)